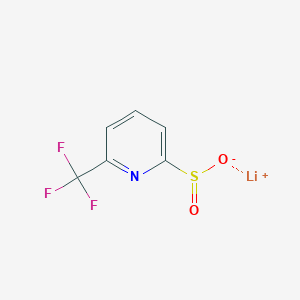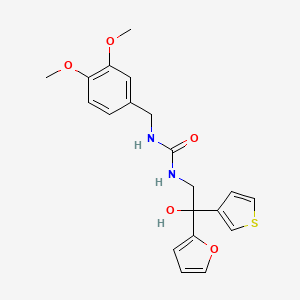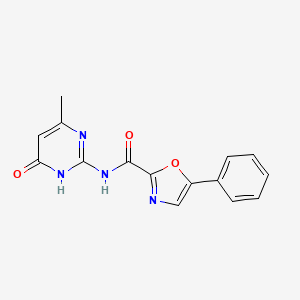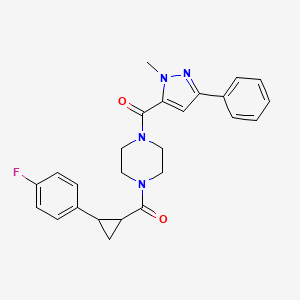
Methyl 4-((3-chloro-4-fluorophenyl)amino)-8-methylquinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-((3-chloro-4-fluorophenyl)amino)-8-methylquinoline-2-carboxylate” is a complex organic compound that contains a quinoline core, which is a type of nitrogen-containing heterocycle . Quinolines and their derivatives have a wide range of biological properties and are found in many important drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the quinoline ring, the introduction of the amino group, and the attachment of the methyl and carboxylate groups . The exact methods would depend on the starting materials and the specific conditions required .Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as X-ray crystallography . This would provide information about the arrangement of the atoms in the molecule and the lengths and angles of the chemical bonds .Chemical Reactions Analysis
The chemical reactions involving this compound could be studied using various techniques. These might include spectroscopic methods, which can provide information about the changes in the electronic structure of the molecule during the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be determined by standard laboratory techniques . These properties could influence its behavior in biological systems and its suitability as a drug .科学的研究の応用
Antibacterial Properties
Research into quinoline derivatives has highlighted their potent antibacterial activities. For example, a study by Kuramoto et al. (2003) found that certain quinoline compounds exhibited exceptionally high antibacterial effectiveness against both Gram-positive and Gram-negative bacteria. This includes a significant enhancement in potency compared to existing antibiotics like trovafloxacin against strains such as Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus. The study's findings underscore the potential of methylquinoline derivatives in developing new antibacterial agents, offering a promising avenue for addressing antibiotic resistance (Kuramoto et al., 2003).
Fluorescent Properties for Biochemistry and Medicine
Quinoline derivatives are known for their efficient fluorescent properties, making them valuable tools in biochemistry and medicine for studying various biological systems. Aleksanyan and Hambardzumyan (2013) explored the synthesis and transformations of 2-(4-ethoxycarbonylphenylamino)- and 2-(2-carboxyphenylamino)-4-methylquinolines, highlighting their potential as sensitive and selective DNA fluorophores. These properties are critical for advancing research in cellular imaging and diagnostics, demonstrating the utility of methylquinoline derivatives in creating more effective biochemical probes (Aleksanyan & Hambardzumyan, 2013).
Corrosion Inhibition
In the field of materials science, quinoline derivatives have been investigated for their corrosion inhibition properties. Prabhu et al. (2008) studied the efficacy of certain quinoline compounds in protecting mild steel from corrosion in hydrochloric acid solutions. Their research found that these compounds could significantly enhance corrosion resistance, with one compound providing over 97% inhibition efficiency. This highlights the potential of quinoline derivatives in developing more durable and corrosion-resistant materials, which is crucial for extending the lifespan of industrial and structural components (Prabhu et al., 2008).
Sensing and Detection Technologies
Novel 4-amino-2-methyl-8-(trifluoromethyl)quinoline-based magnetic nanostructures have been developed for the highly sensitive detection of zinc ions in aqueous solutions, as reported by Pourfallah and Lou (2018). These magnetic nanosensors exhibited a remarkable enhancement in fluorescent intensity upon complexation with zinc ions, demonstrating their potential as reusable nanochemosensors. The study underscores the versatility of quinoline derivatives in sensing and detection applications, offering a promising approach for environmental monitoring and bioanalytical assays (Pourfallah & Lou, 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 4-(3-chloro-4-fluoroanilino)-8-methylquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O2/c1-10-4-3-5-12-15(9-16(18(23)24-2)22-17(10)12)21-11-6-7-14(20)13(19)8-11/h3-9H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDMXUQXTVYLRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)OC)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2538091.png)

![4-[(1-Acetyl-2-phenylvinyl)oxy]benzenecarbonitrile](/img/structure/B2538094.png)
![tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate hydrochloride](/img/structure/B2538098.png)
![2-[4-(Difluoromethoxy)phenyl]propan-2-amine;hydrochloride](/img/structure/B2538099.png)
![[3-(Pyridin-2-yl)pyrrolidin-3-yl]methanol dihydrochloride](/img/structure/B2538100.png)

![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2538105.png)


![9-Methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B2538110.png)


